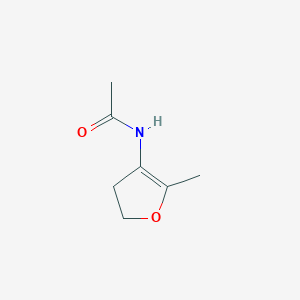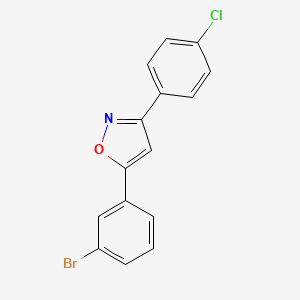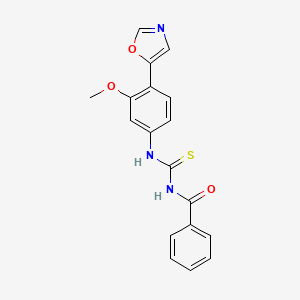
3-(2-(2,5-Dioxopyrrolidin-3-yl)acetyl)-4-oxocyclohexyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(2,5-Dioxopyrrolidin-3-yl)acetyl)-4-oxocyclohexyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidinone ring and a cyclohexanone moiety, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2,5-Dioxopyrrolidin-3-yl)acetyl)-4-oxocyclohexyl acetate typically involves the reaction of 2,5-dioxopyrrolidin-3-yl acetic acid with a cyclohexanone derivative under specific conditions. The reaction often requires the use of a solvent such as dichloromethane (DCM) and a catalyst like potassium hydroxide (KOH) to facilitate the process . The reaction is carried out at room temperature and monitored for completion using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-(2,5-Dioxopyrrolidin-3-yl)acetyl)-4-oxocyclohexyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted acetates
Wissenschaftliche Forschungsanwendungen
3-(2-(2,5-Dioxopyrrolidin-3-yl)acetyl)-4-oxocyclohexyl acetate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-(2-(2,5-Dioxopyrrolidin-3-yl)acetyl)-4-oxocyclohexyl acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate: Shares a similar pyrrolidinone structure and exhibits comparable biological activities.
2-(2,5-Dioxopyrrolidin-3-yl)acetic acid: Another compound with a pyrrolidinone ring, used in similar research applications.
Uniqueness
3-(2-(2,5-Dioxopyrrolidin-3-yl)acetyl)-4-oxocyclohexyl acetate is unique due to its combination of a pyrrolidinone ring and a cyclohexanone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
| 6953-00-0 | |
Molekularformel |
C14H17NO6 |
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
[3-[2-(2,5-dioxopyrrolidin-3-yl)acetyl]-4-oxocyclohexyl] acetate |
InChI |
InChI=1S/C14H17NO6/c1-7(16)21-9-2-3-11(17)10(6-9)12(18)4-8-5-13(19)15-14(8)20/h8-10H,2-6H2,1H3,(H,15,19,20) |
InChI-Schlüssel |
IZGKEBQAWJRTPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CCC(=O)C(C1)C(=O)CC2CC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B12902630.png)

![N-[(4-Methylphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B12902651.png)
methanol](/img/structure/B12902656.png)



![4-Hydroxy-N-(endo-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)quinoline-3-carboxamide](/img/structure/B12902693.png)



